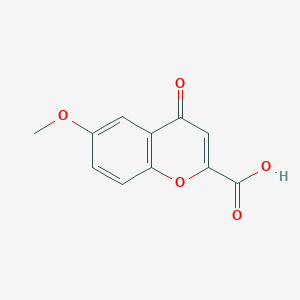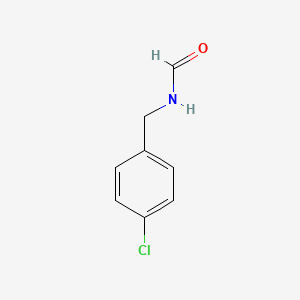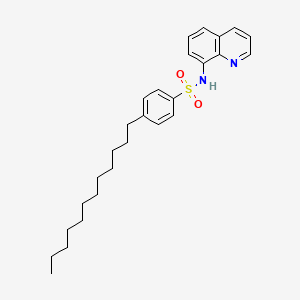![molecular formula C14H15NO B3057993 [2-(2-Methylphenoxy)phenyl]methanamine CAS No. 870121-40-7](/img/structure/B3057993.png)
[2-(2-Methylphenoxy)phenyl]methanamine
Vue d'ensemble
Description
[2-(2-Methylphenoxy)phenyl]methanamine: is an organic compound with the molecular formula C14H15NO It is a derivative of phenylmethanamine, where the phenyl group is substituted with a 2-methylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methylphenoxy)phenyl]methanamine typically involves the reaction of 2-methylphenol with benzyl chloride to form 2-(2-methylphenoxy)benzyl chloride. This intermediate is then reacted with ammonia or an amine to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(2-Methylphenoxy)phenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation may lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting any ketone or aldehyde functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, where it can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Secondary or tertiary amines.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: [2-(2-Methylphenoxy)phenyl]methanamine can be used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be modified to create probes for studying biological systems, particularly in the context of receptor-ligand interactions.
Medicine:
Drug Development: Due to its structural features, this compound may serve as a lead compound in the development of new therapeutic agents, particularly those targeting neurological or inflammatory pathways.
Industry:
Material Science: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which [2-(2-Methylphenoxy)phenyl]methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites on these targets, either inhibiting or activating their function. Pathways involved could include neurotransmitter signaling or inflammatory response pathways.
Comparaison Avec Des Composés Similaires
[2-(2-Methoxyphenoxy)phenyl]methanamine: Similar structure but with a methoxy group instead of a methyl group.
[2-(2-Chlorophenoxy)phenyl]methanamine: Contains a chlorine atom instead of a methyl group.
[2-(2-Nitrophenoxy)phenyl]methanamine: Contains a nitro group instead of a methyl group.
Uniqueness:
[2-(2-Methylphenoxy)phenyl]methanamine: is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. The methyl group can affect the compound’s steric and electronic properties, potentially leading to different biological activities compared to its analogs.
Propriétés
IUPAC Name |
[2-(2-methylphenoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)10-15/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHMRCCAQCASKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408337 | |
| Record name | [2-(2-methylphenoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870121-40-7 | |
| Record name | [2-(2-methylphenoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Thieno[2,3-b]pyridine-6-carbonitrile](/img/structure/B3057915.png)
![4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B3057916.png)


![Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro-](/img/structure/B3057919.png)





